N-(3-chloro-4-cyanophenyl)-4,5-dimethoxy-2-nitrobenzamide
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Overview
Description
N-(3-chloro-4-cyanophenyl)-4,5-dimethoxy-2-nitrobenzamide is a chemical compound with the molecular formula C11H9ClN2O. It has a molecular weight of 220.66 g/mol. This compound belongs to the class of amides and contains both aromatic and heterocyclic moieties .
Chemical Reactions Analysis
The compound likely undergoes various chemical reactions due to its functional groups. Some potential reactions include:
Reduction: Reduction of the nitro group (NO) to an amino group (NH).
Substitution: Substitution reactions at the chloro and cyano groups.
Oxidation: Oxidation of the methoxy groups to hydroxyl groups.
Common reagents and conditions for these reactions would depend on the specific transformation desired. Major products formed from these reactions would include derivatives with modified functional groups.
Scientific Research Applications
N-(3-chloro-4-cyanophenyl)-4,5-dimethoxy-2-nitrobenzamide may find applications in:
Medicinal Chemistry: Researchers might explore its potential as a drug candidate due to its unique structure.
Biological Studies: Investigating its interactions with biological targets.
Materials Science: Exploring its properties for materials applications.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains unknown. Further research is needed to elucidate its molecular targets and pathways involved.
Comparison with Similar Compounds
While detailed information on similar compounds is scarce, researchers can compare N-(3-chloro-4-cyanophenyl)-4,5-dimethoxy-2-nitrobenzamide with related molecules to highlight its distinct features.
Remember that this compound is relatively rare, and its applications warrant further investigation
Properties
Molecular Formula |
C16H12ClN3O5 |
---|---|
Molecular Weight |
361.73 g/mol |
IUPAC Name |
N-(3-chloro-4-cyanophenyl)-4,5-dimethoxy-2-nitrobenzamide |
InChI |
InChI=1S/C16H12ClN3O5/c1-24-14-6-11(13(20(22)23)7-15(14)25-2)16(21)19-10-4-3-9(8-18)12(17)5-10/h3-7H,1-2H3,(H,19,21) |
InChI Key |
QTNYUZBOQSENMV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)NC2=CC(=C(C=C2)C#N)Cl)[N+](=O)[O-])OC |
Origin of Product |
United States |
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